trans-2-Phenylvinylboronic acid trans-2-Phenylvinylboronic acid
Brand Name: Vulcanchem
CAS No.: 6783-05-7
VCID: VC7894425
InChI: InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
SMILES: B(C=CC1=CC=CC=C1)(O)O
Molecular Formula: C8H9BO2
Molecular Weight: 147.97 g/mol

trans-2-Phenylvinylboronic acid

CAS No.: 6783-05-7

Cat. No.: VC7894425

Molecular Formula: C8H9BO2

Molecular Weight: 147.97 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Phenylvinylboronic acid - 6783-05-7

Specification

CAS No. 6783-05-7
Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
IUPAC Name [(E)-2-phenylethenyl]boronic acid
Standard InChI InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
Standard InChI Key VKIJXFIYBAYHOE-VOTSOKGWSA-N
Isomeric SMILES B(/C=C/C1=CC=CC=C1)(O)O
SMILES B(C=CC1=CC=CC=C1)(O)O
Canonical SMILES B(C=CC1=CC=CC=C1)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

trans-2-Phenylvinylboronic acid, systematically named [(E)-2-phenylethenyl]boronic acid, has a molecular weight of 147.97 g/mol and exists as a white to off-white crystalline solid at room temperature . Its structure features a trans-configuration double bond between the vinyl group and the phenyl ring, which is critical for its stereospecific interactions in chemical reactions . Key identifiers include:

PropertyValue
CAS Registry Number6783-05-7, 4363-35-3
Molecular FormulaC₈H₉BO₂
IUPAC Name[(E)-2-Phenylethenyl]boronic acid
Purity (Commercial)≥97%
Storage ConditionsRoom temperature, inert atmosphere

Spectral and Physicochemical Data

The compound exhibits a melting point range of 145–148°C and is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Fourier-transform infrared (FTIR) spectroscopy reveals characteristic B–O stretching vibrations at 1,320–1,370 cm⁻¹ and O–H bonds at 3,200–3,600 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H, ¹³C, and ¹¹B) confirm the trans geometry, with vinyl proton signals appearing as doublets at δ 6.5–7.2 ppm.

Synthesis and Industrial Production

Laboratory-Scale Methods

The most common synthesis route involves the hydroboration of phenylacetylene using borane-dimethyl sulfide complex, followed by oxidative workup to yield the boronic acid . Alternative approaches include:

  • Palladium-Catalyzed Cross-Coupling: Reaction of trans-β-bromostyrene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, achieving yields up to 85% .

  • Transmetalation: Treatment of styryllithium with trimethyl borate, followed by acidic hydrolysis.

ParameterOptimal Value
Reaction Temperature80–100°C
Catalyst Loading2 mol% Pd
PurificationRecrystallization (ethanol/water)

Biomedical Applications and Research Findings

Alzheimer’s Disease Therapeutics

In a landmark 2020 study, trans-2-phenylvinylboronic acid (referred to as TBSA) demonstrated dose-dependent inhibition of Aβ42 fibrillization in vitro, reducing aggregate formation by 62% at 1 μg/mL . Mechanistic studies using thioflavin-T assays and transmission electron microscopy revealed that TBSA stabilizes soluble oligomers, preventing their transition to β-sheet-rich fibrils . In transgenic Caenorhabditis elegans models expressing human Aβ42, TBSA treatment:

  • Reduced paralysis by 40% (p < 0.01 vs. control)

  • Decreased neuronal loss in glutamatergic circuits by 35%

  • Extended median lifespan by 18%

Anticancer Activity

Preliminary screens indicate that TBSA inhibits thioredoxin reductase (TrxR) in HeLa cells (IC₅₀ = 8.7 μM), a selenocysteine-dependent enzyme overexpressed in many cancers. This activity correlates with increased intracellular ROS levels and apoptosis induction, though in vivo efficacy remains under investigation.

Comparative Analysis with Structural Analogs

The compound’s bioactivity is highly structure-dependent, as shown in comparative studies:

CompoundAβ42 Inhibition (%)TrxR IC₅₀ (μM)LogP
TBSA628.71.92
cis-2-Phenylvinylboronic acid18>1001.89
4-Bromostyrylboronic acid5512.42.31
Phenylboronic acid<10>1001.05

The trans configuration enhances planarity, enabling π-π stacking with aromatic residues in Aβ42, while the boronic acid group coordinates histidine side chains .

Future Directions and Challenges

Ongoing research focuses on:

  • Developing water-soluble prodrugs via pinacol esterification (e.g., CAS 83947-56-2)

  • Optimizing blood-brain barrier penetration for neurodegenerative applications

  • Exploring photocatalytic C–B bond activation for greener synthesis

Challenges include mitigating boronic acid’s inherent hydrolytic instability and improving selectivity for disease-specific protein targets.

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